Cas no 2172048-49-4 (3-N-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid)

2172048-49-4 structure
Productnaam:3-N-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid
3-N-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-N-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid
- 3-[N-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid
- EN300-1517413
- 2172048-49-4
-
- Inchi: 1S/C26H30N2O6/c1-33-18(14-24(29)28(17-10-11-17)13-12-25(30)31)15-27-26(32)34-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,17-18,23H,10-16H2,1H3,(H,27,32)(H,30,31)
- InChI-sleutel: MXMMFEVTROCJGE-UHFFFAOYSA-N
- LACHT: O=C(CC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)OC)N(CCC(=O)O)C1CC1
Berekende eigenschappen
- Exacte massa: 466.21038668g/mol
- Monoisotopische massa: 466.21038668g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 12
- Complexiteit: 704
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 105Ų
3-N-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1517413-2.5g |
3-[N-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2172048-49-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1517413-5.0g |
3-[N-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2172048-49-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1517413-50mg |
3-[N-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2172048-49-4 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1517413-1000mg |
3-[N-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2172048-49-4 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1517413-2500mg |
3-[N-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2172048-49-4 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1517413-10000mg |
3-[N-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2172048-49-4 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1517413-0.1g |
3-[N-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2172048-49-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1517413-500mg |
3-[N-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2172048-49-4 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1517413-5000mg |
3-[N-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2172048-49-4 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1517413-10.0g |
3-[N-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]propanoic acid |
2172048-49-4 | 10g |
$14487.0 | 2023-06-05 |
3-N-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid Gerelateerde literatuur
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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